(2S,3R)-2-Methyl-1,3-pentanediol
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Overview
Description
(2S,3R)-2-Methyl-1,3-pentanediol is a chiral diol with two stereocenters, making it an important compound in stereochemistry. It is used in various chemical syntheses and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Methyl-1,3-pentanediol can be achieved through several methods. One common approach involves the enantioselective reduction of 2-methyl-3-pentanone using chiral catalysts. Another method includes the asymmetric hydrogenation of 2-methyl-3-pentenoic acid derivatives. These reactions typically require specific catalysts and conditions to ensure high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts or engineered microorganisms to achieve the desired stereochemistry. These methods are environmentally friendly and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Methyl-1,3-pentanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes .
Scientific Research Applications
(2S,3R)-2-Methyl-1,3-pentanediol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It is used in the study of enzyme mechanisms and stereoselective processes.
Medicine: It is used in the synthesis of pharmaceuticals and as an intermediate in drug development.
Industry: It is used in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism of action of (2S,3R)-2-Methyl-1,3-pentanediol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. Its stereochemistry plays a crucial role in determining its interactions and effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-Methylglutamate
- (2S,3R)-2-Amino-3-methyl-4-phosphonobutyric acid
- (2S,3R)-3-Amino-2-hydroxydecanoic acid .
Uniqueness
(2S,3R)-2-Methyl-1,3-pentanediol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its applications in different fields make it a valuable compound in research and industry .
Properties
CAS No. |
94339-79-4 |
---|---|
Molecular Formula |
C6H14O2 |
Molecular Weight |
118.17 g/mol |
IUPAC Name |
(2S,3R)-2-methylpentane-1,3-diol |
InChI |
InChI=1S/C6H14O2/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChI Key |
SPXWGAHNKXLXAP-NTSWFWBYSA-N |
Isomeric SMILES |
CC[C@H]([C@@H](C)CO)O |
Canonical SMILES |
CCC(C(C)CO)O |
Origin of Product |
United States |
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